molecular formula C12H17O5P B572665 Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate CAS No. 1228992-73-1

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate

Cat. No.: B572665
CAS No.: 1228992-73-1
M. Wt: 272.237
InChI Key: ZEQVYMLCYYUVNL-UHFFFAOYSA-N
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Description

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate is a chemical compound with a complex structure that includes aromatic rings, ether groups, and a phosphonate group

Preparation Methods

The synthesis of Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate typically involves multi-step organic reactions. One common synthetic route includes the formation of the dihydrobenzo[b][1,4]dioxin core, followed by the introduction of the phosphonate group. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used but can include modified phosphonates, ethers, and aromatic compounds.

Scientific Research Applications

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to specific physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate can be compared with other similar compounds, such as:

  • Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphate
  • Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphite

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

6-diethoxyphosphoryl-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O5P/c1-3-16-18(13,17-4-2)10-5-6-11-12(9-10)15-8-7-14-11/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQVYMLCYYUVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC2=C(C=C1)OCCO2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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